Galicaftor

Vue d'ensemble

Description

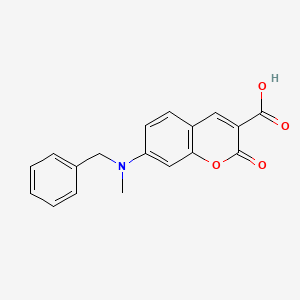

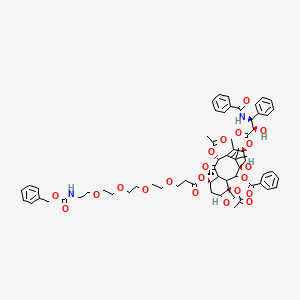

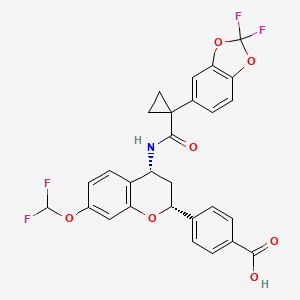

Galicaftor (also known as ABBV-2222 or GLPG2222) is a potent corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and is being developed for the treatment of Cystic Fibrosis (CF) .

Molecular Structure Analysis

Galicaftor has a molecular formula of C28H21F4NO7 . Its structure includes a variety of functional groups, including a benzodioxole, a cyclopropane, and a chromen .Physical And Chemical Properties Analysis

Galicaftor has a molecular weight of 559.46 and is a solid at room temperature . It is soluble in DMSO .Applications De Recherche Scientifique

Cystic Fibrosis Treatment Enhancement

Galicaftor is primarily investigated for its potential to enhance the treatment of Cystic Fibrosis (CF) , a genetic disorder characterized by the buildup of thick mucus in the lungs and other organs . As a CFTR modulator, Galicaftor aims to correct the function of the defective CFTR protein caused by mutations in the CF gene. Clinical trials have explored the efficacy of Galicaftor in combination with other modulators like Navocaftor and ABBV-119, showing promise in improving lung function and reducing sweat chloride levels, which are indicative of improved CFTR protein activity .

Precision Medicine Approaches

The development of Galicaftor represents a shift towards precision medicine in treating CF. By targeting specific mutations within the CFTR gene, Galicaftor offers a more personalized treatment option that could potentially lead to better outcomes and fewer side effects compared to traditional one-size-fits-all approaches .

Combination Therapy Studies

Galicaftor’s role in combination therapies is a significant area of research. Studies have assessed the safety and effectiveness of Galicaftor when used in conjunction with other CFTR modulators. These combination therapies are designed to provide a synergistic effect, enhancing the overall function of the CFTR protein .

Pharmacokinetic Research

Research into the pharmacokinetics of Galicaftor has been conducted to understand how the drug is absorbed, distributed, metabolized, and excreted in the body. Such studies are crucial for determining the optimal dosing regimens and understanding the drug’s interaction with food and other medications .

Genetic Research Applications

Galicaftor’s impact on genetic research extends beyond CF treatment. Its ability to modulate the function of the CFTR protein opens avenues for studying the underlying mechanisms of CF and other related genetic disorders. This can lead to the discovery of new therapeutic targets and the development of novel treatments .

Investigational Drug Development

Galicaftor is part of a new wave of investigational drugs that are being developed to treat CF. The drug’s journey from discovery through clinical trials exemplifies the drug development process, providing insights into the challenges and opportunities in bringing new therapies to market .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Galicaftor is currently in Phase 2 of clinical trials . The main objective of these studies is to assess the safety and effectiveness of the combination therapy of Galicaftor with other drugs in adult participants with CF who are homozygous or heterozygous for the F508del mutation . The development of novel CFTR modulators, including Galicaftor, is a promising direction for the treatment of CF .

Propriétés

IUPAC Name |

4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDYQHXNAQHIKH-TZIWHRDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@@H]4C[C@@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21F4NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galicaftor | |

CAS RN |

1918143-53-9 | |

| Record name | Galicaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1918143539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galicaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GALICAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0IIT8QSQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Galicaftor interact with its target, the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and what are the downstream effects of this interaction?

A: Galicaftor is classified as a CFTR corrector, indicating its role in improving the function of the flawed CFTR protein. While its precise binding sites and mechanism of action are still being researched, studies employing a vast library of structurally similar corrector drugs, including Galicaftor, suggest a potential binding site within the nucleotide binding domain 1 (NBD1) of the F508del-CFTR protein. [] This mutation-induced binding site demonstrates a strong affinity for corrector drugs like Galicaftor. [] Binding at this site is believed to improve the processing and trafficking of F508del-CFTR to the cell surface, ultimately enhancing chloride ion transport across the cell membrane, a function compromised in cystic fibrosis. []

Q2: Can you elaborate on the computational chemistry and modeling studies conducted on Galicaftor, and how do these studies contribute to our understanding of its interaction with CFTR?

A: The research highlights the use of ensemble docking studies, a computational chemistry approach, to investigate the potential binding sites of Galicaftor and related corrector drugs on both wild-type and F508del-CFTR proteins. [] These simulations utilize a library of structurally similar compounds, including Galicaftor, to predict favorable binding sites based on molecular interactions and energy calculations. [] By comparing the binding profiles of these drugs, researchers can glean insights into the structural basis of their activity and identify potential target sites for drug design. [] These computational models serve as valuable tools for understanding the molecular interactions between Galicaftor and CFTR, ultimately guiding the development of more effective CFTR modulators.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)